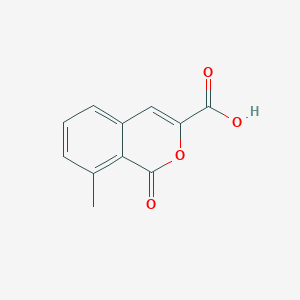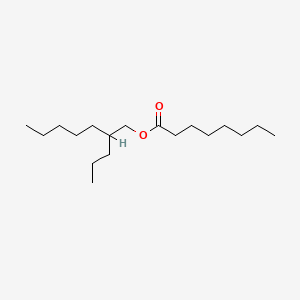![molecular formula C14H15BrN4O B8536125 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8536125.png)
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is a complex organic compound with potential applications in medicinal chemistry and chemical biology. This compound features a unique structure that includes an azetidine ring, a pyridine moiety, and a brominated pyridinone core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the bromination of 1-methylpyridin-2(1H)-one, followed by the introduction of the azetidine and pyridine moieties through nucleophilic substitution and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the brominated pyridinone core, potentially converting it to a non-brominated derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Non-brominated pyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of protein kinases, thereby modulating cell signaling pathways involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
2-(pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and antifibrotic properties.
4-(Trifluoromethyl)pyridine: Used in various chemical transformations and known for its unique reactivity.
Uniqueness: 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one stands out due to its combination of an azetidine ring and a brominated pyridinone core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H15BrN4O |
|---|---|
Poids moléculaire |
335.20 g/mol |
Nom IUPAC |
3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C14H15BrN4O/c1-19-8-11(15)4-12(14(19)20)18-13-3-2-9(7-17-13)10-5-16-6-10/h2-4,7-8,10,16H,5-6H2,1H3,(H,17,18) |
Clé InChI |
MJZRBOOLNAVMCD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)C3CNC3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Fluorophenyl)methoxy]-4-nitro-1-oxo-1lambda~5~-pyridine](/img/structure/B8536053.png)

![7-Bromothieno[3,2-d]pyrimidine-4-thiol](/img/structure/B8536061.png)





![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanol](/img/structure/B8536102.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8536112.png)

